Integrasone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
689278-00-0 |
|---|---|
Molecular Formula |
C14H20O5 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
(1aR,2R,5R,6R,6aS)-5-hexyl-2,6-dihydroxy-2,5,6,6a-tetrahydro-1aH-oxireno[2,3-f][2]benzofuran-3-one |
InChI |
InChI=1S/C14H20O5/c1-2-3-4-5-6-7-8-9(14(17)18-7)11(16)13-12(19-13)10(8)15/h7,10-13,15-16H,2-6H2,1H3/t7-,10-,11-,12+,13-/m1/s1 |
InChI Key |
OHAVJEXAZZCXML-KDRYVUTISA-N |
SMILES |
CCCCCCC1C2=C(C(C3C(C2O)O3)O)C(=O)O1 |
Isomeric SMILES |
CCCCCC[C@@H]1C2=C([C@H]([C@@H]3[C@H]([C@@H]2O)O3)O)C(=O)O1 |
Canonical SMILES |
CCCCCCC1C2=C(C(C3C(C2O)O3)O)C(=O)O1 |
Synonyms |
integrasone |
Origin of Product |
United States |
Isolation and Elucidation of Integrasone
Discovery from Fungal Sources and Associated Research Organisms
Integrasone was first isolated from an unidentified sterile fungus, designated MF6836 by Merck researchers. wikipedia.org This fungus was cultivated on a solid medium based on vermiculite. wikipedia.org Subsequently, derivatives of this compound, including this compound B, C, D1, D2, and E, have been isolated from other fungal species. nih.govnih.gov For instance, this compound B was isolated from an endophytic fungus, strain F2611, found in the tropical grass Paspalum conjugatum. nih.gov This fungal strain is classified within the Microthyriaceae family. nih.govcore.ac.uk More recently, five this compound derivatives were isolated from the culture broth of Lepteutypa sp. KT4162. nih.govacs.org
Methodologies for Isolation and Purification from Natural Extracts
The isolation of this compound from its natural source involves a multi-step process. The initial step is typically an extraction of the fungal culture with an organic solvent, such as methyl ethyl ketone. wikipedia.org This crude extract is then subjected to a series of chromatographic techniques to purify the compound. Gel permeation chromatography, often using Sephadex LH-20, is employed for initial separation of small natural products. wikipedia.org This is followed by high-performance liquid chromatography (HPLC) to achieve final purification, yielding this compound as an amorphous powder. wikipedia.orgacs.org
Advanced Spectroscopic Characterization for Structural Determination
The intricate structure of this compound was determined through the application of advanced spectroscopic techniques. acs.org
One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy have been pivotal in elucidating the planar structure and relative stereochemistry of this compound and its derivatives. researchgate.nettandfonline.comresearchgate.net Techniques such as ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Nuclear Overhauser Effect Spectroscopy (NOESY), and Heteronuclear Multiple Bond Correlation (HMBC) have been employed. researchgate.nettandfonline.comresearchgate.net For example, HMBC experiments were crucial in establishing the relative configuration of the 1,4-epoxydiol moiety in this compound derivatives. nih.govacs.org NOESY experiments helped in confirming the relative configuration of this compound B by showing strong correlations between specific protons. core.ac.uk
Table 1: 1D NMR Spectroscopic Data for this compound B
| Position | δC, mult. a, b | δH (mult, J in Hz) c |
|---|---|---|
| 1 | 173.3, C | |
| 2 | 126.0, C | |
| 3 | 72.0, CH | 4.88, d (9.4) |
| 4 | 55.7, CH | 3.52, d (4.0) |
| 5 | 57.1, CH | 3.33, d (4.0) |
| 6 | 69.3, CH | 4.54, dd (9.4, 7.0) |
| 7 | 162.0, C | |
| 8 | 86.8, CH | 4.80, t (7.0) |
| 9 | 33.0, CH2 | 1.70, m |
| 10 | 26.1, CH2 | 1.48, m |
| 11 | 32.7, CH2 | 1.28, m |
| 12 | 30.2, CH2 | 1.30, m |
| 13 | 23.7, CH2 | 1.28, m |
| 14 | 14.4, CH3 | 0.89, t, (7.0) |
Data obtained from methanol-d4. a 100 MHz. b Determined by DEPT. c 400 MHz. core.ac.uk
Mass spectrometry (MS) is another critical tool used in the characterization of this compound and its analogues. wikipedia.org High-resolution electrospray ionization mass spectrometry (HRESIMS) has been utilized to determine the molecular formula of these compounds. mdpi.com For instance, the molecular formula of an this compound derivative was established as C₃₂H₃₄O₁₅ based on its HRESIMS data. mdpi.com
Absolute and Relative Stereochemical Assignment
Determining the precise three-dimensional arrangement of atoms in this compound, known as its stereochemistry, is crucial for understanding its biological activity.
Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique used to determine the absolute configuration of chiral molecules like this compound. researchgate.net By comparing the experimental ECD spectrum of a compound with spectra calculated for different possible stereoisomers using methods like density functional theory (DFT), the correct absolute configuration can be assigned. nih.govacs.orgresearchgate.net This method has been successfully applied to determine the absolute configurations of several this compound derivatives. nih.govacs.orgscispace.com
Absolute and Relative Stereochemical Assignment
Computational Approaches in Stereochemistry (e.g., Density Functional Theory-based calculations)
Determining the precise three-dimensional arrangement of atoms, or stereochemistry, for complex molecules like this compound and its derivatives can be exceptionally challenging using experimental methods alone. lookchem.com The similarity in NMR coupling constants for different stereoisomers often makes unambiguous assignment difficult. lookchem.com To overcome these limitations, computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool. lookchem.comacs.org
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of natural product chemistry, it is frequently used to calculate various molecular properties, such as NMR chemical shifts and electronic circular dichroism (ECD) spectra, with high accuracy. acs.orgresearchgate.net
For this compound derivatives, conventional NMR analysis proved insufficient to definitively establish the relative configuration of their 1,4-epoxydiol moiety. acs.org Researchers turned to DFT-based calculations to resolve this ambiguity. The process typically involves:
Geometry Optimization: Proposing all possible stereoisomers and calculating their lowest-energy (most stable) three-dimensional structures using a specific DFT functional and basis set (e.g., B3LYP/6-31G(d)). lookchem.com
Property Calculation: For each optimized isomer, properties like ¹³C NMR chemical shifts or ECD spectra are computationally predicted. acs.orgresearchgate.net
Comparison: The calculated data is then compared with the experimental data. The stereoisomer whose calculated properties most closely match the experimental ones is assigned as the correct structure. researchgate.net
In the study of this compound derivatives, DFT-based ECD spectral analysis was crucial for determining the absolute configurations. acs.org Furthermore, a combined approach using calculated long-range coupling constants (ⁿJCH) alongside experimental Heteronuclear Multiple Bond Correlation (HMBC) spectra was successfully employed to establish the relative stereochemistry where other methods failed. acs.org This integrated experimental and computational strategy provides a powerful and reliable means for the complete stereochemical elucidation of intricate natural products. lookchem.comresearchgate.net
| Application of DFT in Stereochemistry of this compound Derivatives | |
| Computational Method | Purpose |
| DFT-based ECD Spectral Analysis | Determination of absolute configuration. acs.org |
| DFT-based ¹³C NMR Chemical Shift Calculation | Confirmation of relative structure. researchgate.net |
| Calculation of ⁿJCH values | Aided in establishing relative configuration in combination with HMBC spectra. acs.org |
Biosynthetic Considerations of Integrasone
Characterization as a Polyketide Natural Product
Integrasone is classified as a polyketide natural product. wikipedia.orgnih.govrsc.org This classification is based on its chemical structure, which is characteristic of molecules assembled through the polyketide pathway. Polyketides are a large and diverse class of secondary metabolites synthesized by bacteria, fungi, plants, and some marine animals. They are built from the repeated condensation of simple carboxylic acid units, most commonly acetyl-CoA and malonyl-CoA.
The initial discovery and isolation of this compound were from an unidentified sterile fungus, given the designation MF6836. wikipedia.org Researchers extracted the compound from the fungal growth on a vermiculite-based solid medium. wikipedia.org Further investigation into related compounds led to the isolation of this compound B from a previously undescribed fungal species, F2611, which is placed within the family Microthyriaceae. researchgate.netcore.ac.uk This fungus was also found to produce sterigmatocystin, a well-known mycotoxin that is also a polyketide. researchgate.netcore.ac.uk The co-production of these compounds further supports the characterization of this compound and its derivatives as products of a fungal polyketide synthase.
The structural determination of this compound revealed a bicyclic dihydroxy epoxide lactone framework, a complex architecture indicative of a sophisticated biosynthetic origin. nih.gov The enantioselective total synthesis of (+)-Integrasone has since been accomplished, confirming the absolute stereochemistry of the natural product first identified by researchers at Merck. rsc.org
Table 1: Characteristics of this compound as a Natural Product
| Property | Description | Source(s) |
|---|---|---|
| Classification | Polyketide | nih.gov, wikipedia.org, rsc.org |
| Natural Source | Unidentified sterile mycelium (MF6836); Derivatives from Lepteutypa sp. KT4162 and fungal species F2611 (Microthyriaceae) | wikipedia.org, core.ac.uk, nih.gov |
| Chemical Formula | C₁₄H₂₀O₅ | wikipedia.org |
| Molar Mass | 268.309 g·mol⁻¹ | wikipedia.org |
| Core Structure | Bicyclic dihydroxy epoxide lactone | nih.gov |
Proposed Biosynthetic Pathways and Precursors
While the precise biosynthetic pathway for this compound has not been fully elucidated, its polyketide nature allows for a proposed pathway based on established principles of fungal secondary metabolism. The biosynthesis of polyketides is catalyzed by large, multifunctional enzymes known as polyketide synthases (PKSs).
The biosynthesis is proposed to begin with the assembly of a linear polyketide chain from simple acyl-CoA precursors. For a C₁₄ compound like this compound, the backbone would likely be constructed from one starter unit (such as acetyl-CoA) and six extender units (malonyl-CoA), a process analogous to fatty acid synthesis.
Proposed Biosynthetic Steps:
Chain Assembly: A Type I iterative Polyketide Synthase (PKS) would catalyze the sequential condensation of a starter unit and extender units to form a linear heptaketide chain (a 14-carbon chain).
Reductive Processing: During chain elongation, specific domains within the PKS (e.g., ketoreductase, dehydratase, enoylreductase) would selectively reduce certain keto groups to hydroxyl groups or fully saturated carbons, leading to the specific pattern of oxygenation seen in the final molecule.
Cyclization: Following the assembly of the linear chain, the PKS or dedicated cyclase enzymes would facilitate intramolecular cyclization reactions to form the characteristic bicyclic core of this compound.
Post-PKS Modifications: After the core ring system is formed, a series of tailoring enzymes would perform final modifications. These post-PKS steps are crucial for generating the final structure and likely include epoxidation to form the oxirene (B85696) ring and oxidation reactions to create the lactone and hydroxyl groups. nih.gov The isolation of various this compound derivatives from Lepteutypa sp. suggests a divergent pathway where common intermediates are modified by different tailoring enzymes to produce a suite of related compounds. nih.govacs.org
The fundamental building blocks for this pathway are derived from primary metabolism, as detailed in the table below.
Table 2: Proposed Precursors in this compound Biosynthesis
| Precursor | Role in Biosynthesis |
|---|---|
| Acetyl-CoA | Typically serves as the starter unit for the polyketide chain. |
| Malonyl-CoA | Serves as the primary extender unit, adding two carbons in each condensation cycle. |
| NADPH | Acts as a reducing agent for ketoreductase and enoylreductase domains within the PKS. |
Synthetic Endeavors for Integrasone and Analogues
Strategies for Total Laboratory Synthesis
The synthesis begins with the Diels-Alder adduct of cyclopentadiene (B3395910) and p-benzoquinone. rsc.orgwikipedia.org This adduct serves as a convenient starting point due to its inherent structural features that can be elaborated to form the core of the integrasone molecule. A key feature of the synthetic strategy is the use of an enzymatically desymmetrized epoxyquinone building block, which allows for the establishment of the correct absolute stereochemistry of the target molecule. rsc.orgnih.govrsc.org The synthesis then proceeds through a series of carefully controlled steps to construct the bicyclic framework of this compound. rsc.orgnih.gov This approach is designed to be "diversity oriented," suggesting that it can be adapted to produce various analogues of this compound. rsc.org
Key Synthetic Transformations and Methodologies
The total synthesis of this compound involves several key chemical transformations and methodologies to construct the target molecule efficiently and with high stereocontrol. rsc.orgrsc.orgwikipedia.org
A crucial early step is the enzymatic desymmetrization of a meso-epoxyquinone, which is derived from the initial Diels-Alder adduct. rsc.org This step is vital for introducing chirality into the molecule and ultimately achieving an enantioselective synthesis. rsc.orgrsc.org Following this, a series of functional group manipulations are carried out.
Key reactions in the synthetic sequence include:
Base-mediated epoxidation: This reaction is used to introduce the epoxide ring, a key functional group in the this compound structure. wikipedia.org
Hydroxymethylation: This process is employed to add the necessary carbon atoms that will eventually form part of the lactone ring. wikipedia.org
Retro Diels-Alder reaction: This reaction is utilized to unveil a key intermediate by removing the cyclopentadiene moiety. wikipedia.org
Selective protection of hydroxyl groups: The use of protecting groups, such as the triethylsilyl (TES) ether, is essential to differentiate between the various hydroxyl groups and allow for their selective reaction in subsequent steps. wikipedia.org
Stereoselective reduction: The reduction of a carbonyl group is achieved with high stereoselectivity, directed by a nearby hydroxyl group. wikipedia.org
Oxidation and cyclization: The final step involves the oxidation of primary hydroxyl groups which leads to a concerted electrocyclic reaction to form the five-membered lactone ring and the final carbonyl group. wikipedia.org This is achieved using sodium chlorite (B76162) catalyzed by TEMPO and bleach. wikipedia.org
| Transformation | Reagents/Conditions | Purpose in Synthesis |
| Diels-Alder Reaction | Cyclopentadiene, p-benzoquinone | Formation of the initial bicyclic adduct. rsc.orgwikipedia.org |
| Enzymatic Desymmetrization | Specific enzymes | Introduction of chirality to the molecule. rsc.orgrsc.org |
| Epoxidation | Base-mediated | Formation of the epoxide ring. wikipedia.org |
| Hydroxymethylation | Formaldehyde, DBU | Addition of hydroxymethyl groups. wikipedia.org |
| Retro Diels-Alder Reaction | Heat | Removal of the cyclopentadiene protecting group. wikipedia.org |
| Selective Protection | Triethylsilyl chloride (TESCl) | Protection of a primary hydroxyl group. wikipedia.org |
| Stereoselective Reduction | Sodium borohydride | Reduction of a carbonyl group with high stereocontrol. wikipedia.org |
| Oxidation/Cyclization | TEMPO, NaOCl, NaClO2, NaH2PO4 | Formation of the lactone ring and final carbonyl group. rsc.orgwikipedia.org |
Stereoselective Synthesis Challenges and Resolutions
The synthesis of this compound presents significant stereochemical challenges due to the presence of multiple stereocenters in the target molecule. The absolute configuration of the natural product needed to be confirmed through synthesis. rsc.org
The primary challenge lies in controlling the relative and absolute stereochemistry of the various functional groups, including the epoxide and multiple hydroxyl groups. The resolution to this challenge is a cornerstone of the reported total synthesis. rsc.orgrsc.org
The key to achieving the desired stereochemistry is the early introduction of chirality via enzymatic desymmetrization of a meso-epoxyquinone intermediate. rsc.orgrsc.org This step provides an enantiomerically pure building block, from which the subsequent stereocenters are established. rsc.org
Further stereocontrol is achieved through a series of substrate-controlled reactions. For instance, the reduction of a carbonyl group is accomplished with high regio- and stereoselectivity. This is attributed to the directing effect of a nearby primary hydroxyl group and the existing stereochemistry of the epoxide ring. wikipedia.org By carefully selecting reagents and reaction conditions, the synthesis successfully navigates the complex stereochemical landscape to yield the correct enantiomer of this compound. rsc.orgnih.gov
Biological Activities and Molecular Mechanisms of Integrasone
Primary Antiviral Activity: HIV-1 Integrase Inhibitionnih.govnih.govnih.govduke.edufigshare.com
The primary biological activity of Integrasone is its ability to inhibit HIV-1 integrase, a critical enzyme that catalyzes the insertion of the viral DNA into the host cell's genome. wikipedia.orgacs.orgelsevier.es This integration process is a requisite step in the retroviral replication cycle, and its inhibition can halt the progression of the infection. rsc.orgnih.gov Integrase accomplishes its function through two main catalytic reactions: 3'-end processing and the strand transfer reaction. nih.govnih.govwikipedia.org
Research has demonstrated that this compound's inhibitory action is highly specific. It selectively targets the strand transfer reaction of the integration process. acs.orgnih.govrsc.orgnih.govfigshare.com In this step, the processed 3' ends of the viral DNA are covalently joined to the host's chromosomal DNA. wikipedia.orgnih.gov By interfering with this specific reaction, this compound prevents the permanent insertion of the viral genome into the host DNA, a crucial step for persistent infection. wikipedia.orgthieme-connect.com This mode of action is characteristic of a class of drugs known as Integrase Strand Transfer Inhibitors (INSTIs). nih.gov
The inhibitory potency of this compound against the HIV-1 integrase strand transfer reaction has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC₅₀) for this compound has been consistently determined to be 41 μM. wikipedia.orgacs.orgnih.govrsc.orgnih.govnih.govduke.edufigshare.comresearchgate.net
| Compound | Target | Assay | IC₅₀ (μM) | Source(s) |
| This compound | HIV-1 Integrase | Strand Transfer Reaction | 41 | wikipedia.orgacs.orgnih.govrsc.orgnih.govnih.govduke.edufigshare.com |
Elucidation of Inhibitory Mechanisms at the Molecular Levelnih.govnih.gov
The mechanism through which this compound exerts its inhibitory effect involves direct interaction with the HIV-1 integrase enzyme and subsequent interference with the DNA integration process at a molecular level.
The molecular structure of this compound, a bicyclic dihydroxy epoxide lactone, is key to its function. acs.orgnih.gov It is predicted that the neighboring hydroxy and keto groups on the this compound molecule play a crucial role in its inhibitory activity. thieme-connect.com This chemical arrangement is believed to chelate a divalent metal ion, such as Mg²⁺ or Mn²⁺, which is an essential cofactor located within the catalytic site of the integrase enzyme. nih.govthieme-connect.com By binding to this metal ion, this compound likely disrupts the normal catalytic function of the enzyme's active site. thieme-connect.com
The HIV-1 integration process begins with the integrase enzyme binding to the ends of the viral DNA, a step followed by 3'-end processing where two nucleotides are cleaved from each 3' end. nih.govwikipedia.org The final catalytic step is strand transfer, where the processed viral DNA is joined to the host DNA. nih.gov this compound specifically inhibits this strand transfer step. acs.orgrsc.orgthieme-connect.com By targeting the strand transfer reaction preferentially, this compound acts as a competitor to the target host DNA, preventing its binding within the enzyme's active site after the viral DNA has been processed. psu.edu This selective interference is a defining characteristic of strand transfer inhibitors. nih.gov
Selective Inhibition Profilenih.govthieme-connect.com
This compound exhibits a selective inhibition profile, primarily targeting the strand transfer step of the HIV-1 integration process while not significantly affecting the 3'-end processing reaction. acs.orgrsc.orgnih.gov This specificity is a known feature of inhibitors that function by chelating the metal cofactors in the integrase active site and competing with the host target DNA. thieme-connect.compsu.edu The aliphatic chain of the molecule is also thought to play a significant role in its activity, a feature also observed in the related compound, integric acid. acs.orgnih.gov
Integrasone Derivatives and Structure Activity Relationships Sar
Isolation and Characterization of Integrasone Analogues (e.g., this compound B, C, D1, D2, E)
Bioassay-guided fractionation and advanced spectroscopic techniques have led to the discovery of several this compound derivatives.
A new polyketide, This compound B , was isolated from the endophytic fungus strain F2611, found in the tropical grass Paspalum conjugatum. researchgate.netcore.ac.uk Its structure was determined through comprehensive 1D and 2D nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. core.ac.uk Like this compound, it possesses a distinctive epoxyquinone moiety with a lactone ring. core.ac.uk
Further research on the culture broth of Lepteutypa sp. KT4162 yielded five more this compound derivatives: This compound C , Isothis compound C , This compound D1 , This compound D2 , and This compound E . acs.orgnih.govacs.org The characterization of these compounds proved to be a complex task. acs.orgnih.gov Conventional NMR analysis alone was insufficient to definitively establish the relative configuration of the 1,4-epoxydiol moiety present in these molecules. acs.orgnih.govacs.org To overcome this challenge, researchers employed a combined approach utilizing calculated nJCH values and Heteronuclear Multiple Bond Correlation (HMBC) spectra. acs.orgnih.govacs.org The absolute configurations of these five derivatives were ultimately determined through DFT-based Electronic Circular Dichroism (ECD) spectral analysis. acs.orgnih.govacs.org
| Compound | Source Organism | Key Structural Features | Method of Characterization |
|---|---|---|---|
| This compound B | Endophytic fungus F2611 from Paspalum conjugatum | Epoxyquinone with a lactone ring | 1D and 2D NMR, Mass Spectrometry |
| This compound C | Lepteutypa sp. KT4162 | 1,4-epoxydiol moiety | NMR, DFT-based ECD, Calculated nJCH values, HMBC |
| Isothis compound C | Lepteutypa sp. KT4162 | 1,4-epoxydiol moiety | NMR, DFT-based ECD, Calculated nJCH values, HMBC |
| This compound D1 | Lepteutypa sp. KT4162 | 1,4-epoxydiol moiety | NMR, DFT-based ECD, Calculated nJCH values, HMBC |
| This compound D2 | Lepteutypa sp. KT4162 | 1,4-epoxydiol moiety | NMR, DFT-based ECD, Calculated nJCH values, HMBC |
| This compound E | Lepteutypa sp. KT4162 | 1,4-epoxydiol moiety | NMR, DFT-based ECD, Calculated nJCH values, HMBC |
Methodologies for Investigating Structure-Activity Relationships
Understanding the relationship between the chemical structure of this compound and its derivatives and their biological activity is paramount for the development of more potent and selective inhibitors. nih.gov Various methodologies are employed to elucidate these structure-activity relationships (SAR). acs.org
Ligand-Based and Target-Based Drug Design: Both ligand-based and target-based approaches have been instrumental in studying HIV-1 integrase inhibitors. nih.gov Ligand-based methods, such as pharmacophore modeling, focus on the common structural features of active compounds. nih.govfiveable.me In contrast, target-based methods utilize the three-dimensional structure of the enzyme to guide drug design, often employing techniques like molecular docking. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. pharmacologymentor.com This approach allows for the prediction of the activity of novel, un-synthesized compounds.
Computational Modeling: Advanced computational techniques, including Density Functional Theory (DFT) calculations and molecular dynamics simulations, are used to predict the conformations of molecules and their interactions with the target enzyme at an atomic level. researchgate.netresearchgate.net These methods were crucial in determining the stereochemistry of the this compound derivatives. acs.orgnih.gov
Elucidation of Key Pharmacophoric Elements
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. fiveable.mewikipedia.org For HIV-1 integrase inhibitors, several key pharmacophoric features have been identified. These typically include:
Hydrogen Bond Acceptors and Donors: These groups are crucial for forming hydrogen bonds with amino acid residues in the active site of the integrase enzyme. wikipedia.org
Hydrophobic Regions: Hydrophobic interactions play a significant role in the binding of inhibitors to the enzyme. wikipedia.org
Aromatic Rings: These can engage in pi-stacking interactions with aromatic residues in the binding pocket. wikipedia.org
Cationic and Anionic Centers: Electrostatic interactions between charged groups on the inhibitor and the enzyme can contribute significantly to binding affinity. wikipedia.org
The bicyclic dihydroxy epoxide lactone core of this compound is a key structural motif that likely interacts with the active site of HIV-1 integrase. nih.gov The precise spatial arrangement of the hydroxyl and epoxide functionalities is critical for its inhibitory activity.
Impact of Structural Modifications on Biological Potency
Modifying the chemical structure of a lead compound can have a profound impact on its biological potency and other pharmacological properties. researchgate.netfrontiersin.orgnih.govnih.gov In the case of this compound and its analogues, specific structural alterations have been shown to influence their anti-HIV-1 integrase activity.
Biological assays of the this compound derivatives isolated from Lepteutypa sp. KT4162 revealed that Isothis compound C is a potent inhibitor of HIV-1 integrase and, importantly, exhibits no cytotoxicity. nih.govacs.org This finding highlights the significance of stereochemistry in determining biological activity. The subtle difference in the three-dimensional arrangement of atoms between this compound C and Isothis compound C leads to a significant divergence in their potency.
The original this compound was found to inhibit the strand transfer reaction of HIV-1 integrase with a half-maximal inhibitory concentration (IC50) of 41 μM. duke.edunih.gov The discovery that Isothis compound C is a potent inhibitor suggests that the specific conformation of the 1,4-epoxydiol moiety is a critical determinant of inhibitory potential. nih.gov Further research focusing on modifications to the lactone ring, the aliphatic side chain, and the stereochemistry of the hydroxyl and epoxide groups could lead to the development of even more effective and safer anti-HIV agents.
| Compound | Biological Activity | IC50 (μM) | Cytotoxicity |
|---|---|---|---|
| This compound | Inhibits HIV-1 integrase strand transfer | 41 | Not specified |
| Isothis compound C | Potently inhibits HIV-1 integrase | Not specified | No |
Future Perspectives and Research Trajectories
Potential as a Lead Compound for Antiviral Drug Development
Integrasone has been identified as a promising lead compound in the search for new antiviral drugs, specifically targeting HIV. acs.org Its core function is the inhibition of HIV-1 integrase, a viral enzyme essential for the replication of HIV. acs.orgnih.gov The absence of a similar enzyme in host cells makes HIV integrase an excellent and specific target for developing nontoxic antiretroviral therapies. nih.gov
The compound, a bicyclic dihydroxy epoxide lactone, inhibits the strand transfer reaction of HIV-1 integrase with a reported half-maximal inhibitory concentration (IC₅₀) of 41 μM. acs.orgnih.govwikipedia.org This reaction is a critical step where the virus's processed DNA is covalently bonded to the host's chromosomal DNA. wikipedia.org By interfering with this process, this compound effectively halts the integration of the viral genome into the host cell's DNA, a crucial step in the HIV life cycle. nih.govwikipedia.org
Further research has reinforced its potential. A 2023 study led to the isolation of five new this compound derivatives from the fungus Lepteutypa sp. KT4162. tandfonline.comacs.org One of these derivatives, Isothis compound C, demonstrated potent inhibition of HIV-1 integrase with an IC₅₀ of 2.5 ± 0.3 μmol/L, and importantly, it showed no cytotoxicity. tandfonline.com The discovery of derivatives with enhanced potency underscores the value of the this compound scaffold as a starting point for developing more effective and safer antiviral drugs. acs.orgacs.org The aliphatic chain of the molecule is believed to play a significant role in its inhibitory activity. nih.gov
Exploration of Other Biological Targets and Activities
While the primary focus of this compound research has been its anti-HIV activity, its origin as a fungal secondary metabolite suggests it may possess a broader range of biological functions. Fungi are a well-known source of structurally diverse compounds with various pharmacological properties, including cytotoxic, anti-inflammatory, antibacterial, and antifungal activities. tandfonline.com
For example, Altenusin, another fungal metabolite, is known to inhibit not only HIV-1 integrase but also other enzymes like calmodulin-activated myosin light chain kinase and has antifungal properties. researchgate.net Similarly, other fungal polyketides have shown diverse bioactivities. tandfonline.com This precedent suggests that this compound and its synthetic analogs should be screened against a wider array of biological targets. Future research could explore its potential effects on other viruses, bacteria, fungi, or even its potential as an anti-inflammatory or cytotoxic agent for cancer research. tandfonline.com Such screening efforts could uncover novel therapeutic applications for the this compound chemical class, extending its utility beyond antiviral drug development.
Advancements in Synthetic Accessibility for Analog Development
The advancement of synthetic strategies is crucial for fully realizing the therapeutic potential of this compound. The total laboratory synthesis of (+)-integrasone has been successfully accomplished, providing a foundational methodology for creating structural analogs. wikipedia.orgrsc.org This enantioselective synthesis begins with a readily available Diels-Alder adduct of p-benzoquinone and cyclopentadiene (B3395910), which is then elaborated through a series of controlled chemical steps to form the final bicyclic structure. rsc.org
The existence of a viable total synthesis route is a significant milestone, as it overcomes the limitations of relying on fungal fermentation for supply. wikipedia.org More importantly, it provides a platform for synthetic chemists to systematically modify the this compound structure. By altering various functional groups or the aliphatic side chain, researchers can develop a library of analogs. researchgate.net These analogs can then be evaluated to establish a clear structure-activity relationship (SAR), aiming to identify derivatives with improved potency, better selectivity, enhanced pharmacokinetic properties, or activity against different biological targets. researchgate.netnih.gov
Computational Chemistry Applications in this compound Research
Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the identification and optimization of lead compounds. openaccessjournals.combioscipublisher.com In this compound research, computational methods have already proven valuable. For instance, Density Functional Theory (DFT)-based calculations were instrumental in elucidating the complex relative configurations of newly isolated this compound derivatives, a task that was challenging using conventional analytical methods alone. acs.org
Future research can leverage computational tools more extensively.
Ligand-Protein Interactions: Molecular docking simulations can be used to model the interaction between this compound analogs and the HIV integrase active site. nih.govnih.gov This allows researchers to visualize binding modes, identify key interactions (such as hydrogen bonds or hydrophobic interactions), and understand how specific structural modifications might enhance binding affinity. nih.govmdpi.comyoutube.com
Virtual Screening: High-throughput virtual screening can be employed to rapidly evaluate large digital libraries of potential this compound analogs against the 3D structure of HIV integrase. researchgate.net This process helps prioritize which compounds to synthesize and test in the lab, saving significant time and resources. bioscipublisher.comschrodinger.com Machine learning models can further refine this process, predicting the inhibitory potential of novel compounds based on key molecular features. researchgate.net These computational approaches streamline the drug design process, enabling a more rational and efficient search for potent and specific inhibitors. oscars-project.eu
Strategies for Addressing Potential Viral Resistance Mechanisms
A major challenge in antiviral therapy, particularly for HIV, is the rapid emergence of drug-resistant viral strains. nih.gov Although this compound is not yet a clinical drug, any development program must proactively consider and address potential resistance. HIV integrase inhibitors used in clinical settings have faced resistance arising from specific mutations in the integrase enzyme. nih.gov
Strategies to circumvent potential resistance to this compound-based therapies include:
Analog Design: Designing analogs that can effectively bind to and inhibit common mutant forms of HIV integrase. Computational modeling can predict how resistance mutations might alter the enzyme's active site and guide the design of analogs that are less affected by these changes. nih.gov
Allosteric Inhibition: Exploring analogs that bind to sites on the integrase enzyme other than the active site (allosteric sites). researchgate.net Allosteric inhibitors can be effective against strains that have developed resistance to active-site inhibitors, as the allosteric binding pocket may not be affected by the resistance mutations. nih.gov
Dual-Target Inhibition: A more advanced strategy involves developing single molecules that can inhibit two different viral targets simultaneously, such as HIV integrase and reverse transcriptase. nih.gov Such dual-inhibitors could have a higher barrier to resistance, as the virus would need to mutate two separate enzymes to escape the drug's effects. nih.gov
By anticipating resistance and incorporating these strategies into the early stages of drug development, researchers can work towards creating more durable and robust antiviral agents based on the this compound scaffold.
Interactive Data Table: Biological Activity of this compound and Derivatives
Table of Mentioned Compounds
Q & A
Q. What experimental methodologies are recommended for characterizing Integrasone’s structural and functional properties?
To establish foundational data, researchers should prioritize:
- Spectroscopic techniques : Nuclear Magnetic Resonance (NMR) for atomic-level structural elucidation and High-Performance Liquid Chromatography (HPLC) for purity assessment .
- In vitro bioactivity assays : Dose-response studies using cell lines relevant to this compound’s hypothesized mechanism (e.g., enzyme inhibition assays with controls for false positives) .
- Thermodynamic stability tests : Differential Scanning Calorimetry (DSC) to assess decomposition thresholds under varying conditions .
Q. How should researchers design preliminary studies to validate this compound’s pharmacological potential?
- Hypothesis-driven frameworks : Define clear independent (e.g., concentration, exposure time) and dependent variables (e.g., cytotoxicity, receptor binding affinity) .
- Positive/Negative controls : Include established analogs or placebo treatments to contextualize results .
- Replication : Triplicate experiments with blinded data analysis to minimize bias .
Advanced Research Questions
Q. How can conflicting pharmacokinetic data for this compound across studies be systematically resolved?
- Meta-analysis : Aggregate datasets from peer-reviewed studies, adjusting for variables like dosage forms (e.g., oral vs. intravenous) and species-specific metabolism .
- Sensitivity analysis : Identify outlier results by evaluating methodological differences (e.g., assay protocols, sample preparation) .
- Cross-validation : Replicate disputed experiments under standardized conditions, using orthogonal methods (e.g., mass spectrometry alongside fluorescence assays) .
Q. What strategies optimize the reproducibility of this compound’s efficacy in heterogeneous biological models?
- Stratified sampling : Segment test populations by genetic, physiological, or environmental factors to isolate confounding variables .
- Open-ended data collection : Incorporate qualitative observations (e.g., unexpected adverse effects) into quantitative frameworks to refine hypotheses .
- Dynamic modeling : Use pharmacokinetic/pharmacodynamic (PK/PD) models to simulate this compound’s behavior in untested scenarios .
Q. How should researchers address ethical and regulatory challenges in human trials involving this compound?
- GDPR-compliant consent forms : Specify granular data usage (e.g., genomic vs. clinical data) and secondary research purposes .
- Fraud mitigation : Embed attention-check questions (e.g., "Select ‘Strongly Disagree’ for this item") and validate responses via open-ended prompts .
- Transparency protocols : Pre-register trials on platforms like ClinicalTrials.gov and share raw data (anonymized) in supplementary materials .
Methodological Best Practices
Q. What statistical approaches are suitable for analyzing this compound’s dose-dependent effects?
- Non-linear regression : Fit sigmoidal curves (e.g., Hill equation) to EC50/IC50 calculations .
- Bayesian inference : Quantify uncertainty in small-sample studies by incorporating prior data from related compounds .
- Correction for multiple comparisons : Apply Benjamini-Hochberg adjustments to reduce Type I errors in high-throughput screens .
Q. How can researchers ensure data integrity when collaborating on this compound projects?
- Version-controlled repositories : Use platforms like GitLab or Zenodo for traceable data revisions .
- Contributor agreements : Define authorship criteria and citation requirements for shared datasets upfront .
- Plagiarism checks : Screen manuscripts via tools like Turnitin to avoid unintentional duplication .
Data Presentation and Dissemination
Q. How to structure a manuscript on this compound to meet rigorous academic standards?
- Abstract clarity : State the research question, methodology, and key findings in ≤250 words .
- Visualization : Use heatmaps for omics data or time-lapsed graphs for kinetic studies, ensuring all axes are labeled with units .
- Appendix use : Archive raw NMR spectra, chromatograms, or computational code for peer review .
What criteria distinguish high-impact research questions about this compound?
- Novelty : Address gaps like understudied metabolic pathways or synergistic drug combinations .
- Scalability : Propose studies translatable to clinical phases (e.g., toxicity profiles in 3D organoid models) .
- Interdisciplinary angles : Combine chemical synthesis with machine learning for property prediction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
